Methyl (2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride
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Description
Methyl (2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride (MTFB-HCl) is an organic compound belonging to the class of amino acid derivatives. It is an important intermediate in the synthesis of pharmaceuticals and other compounds. The hydrochloride salt of MTFB is soluble in water, making it a useful reagent for laboratory experiments.
Scientific Research Applications
Synthesis and Configuration Analysis
- The compound plays a crucial role in the synthesis and configuration analysis of non-proteinogenic amino acids, such as the enantioselective synthesis of fluorinated leucine derivatives. These processes involve complex synthetic pathways, including enantiomer resolution and asymmetric Strecker synthesis, to produce enantiomerically pure amino acids (Weinges & Kromm, 1985).
Chemical Transformation and Derivative Synthesis
- This compound is a precursor in the synthesis of (2R, 3S)- or (2S, 3R)-2-amino-3-trifluoromethyl-3-hydroxyalkanoic acid derivatives, highlighting its utility in creating threonine and allo-threonine analogs from enantiopure acids. The methodology showcases the versatility of the compound in constructing complex fluorinated amino acid derivatives (Sting & Seebach, 1996).
Fluorinated Amino Acids Production
- It serves as a starting material for the stereoselective synthesis of valuable fluorinated amino acids such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, utilizing chiral oxazoline and SeO2-promoted oxidative rearrangement. These fluorinated amino acids are significant due to their unique properties and potential applications in pharmaceuticals and materials science (Pigza, Quach, & Molinski, 2009).
Development of Chiral Building Blocks
- Research involving the compound extends to the development of chiral building blocks for synthetic chemistry, exemplified by the creation of 3-substituted ethyl (Z)-4,4,4-trifluoro-2-formylamino-2-butenoates. These building blocks are instrumental in the synthesis of β-trifluoromethyl substituted amino acids, demonstrating the compound's critical role in expanding the toolkit for synthetic organic chemistry (Enders, Chen, & Raabe, 2005).
Enantioselective Transport and Membrane Science
- The compound's derivatives have been explored for their role in enantioselective transport across chiral liquid membranes, offering insights into the selective permeation processes of amino acids. This research underscores the potential of such compounds in separation sciences and chiral technologies (Bryjak, Kozłowski, Wieczorek, & Kafarski, 1993).
properties
IUPAC Name |
methyl (2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F6NO2.ClH/c1-15-4(14)2(13)3(5(7,8)9)6(10,11)12;/h2-3H,13H2,1H3;1H/t2-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDJDWCROPWRGJ-DKWTVANSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(F)(F)F)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C(C(F)(F)F)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4,4',4',4'-Hexafluorovaline methyl ester hydrochloride |
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